molecular formula C14H8BrClF4 B12850606 2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene CAS No. 85118-22-5

2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene

Cat. No.: B12850606
CAS No.: 85118-22-5
M. Wt: 367.56 g/mol
InChI Key: NQCHPKLCVPHTBF-UHFFFAOYSA-N
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Description

2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H8BrClF4. This compound is characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and the need for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives.

    Oxidation Reactions: Products include quinones.

    Reduction Reactions: Products include hydroquinones.

Scientific Research Applications

2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups like bromine, chlorine, and trifluoromethyl enhances its reactivity towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene is unique due to the presence of multiple halogen atoms and the trifluoromethyl group, which confer distinct chemical properties and reactivity. The combination of these substituents makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

85118-22-5

Molecular Formula

C14H8BrClF4

Molecular Weight

367.56 g/mol

IUPAC Name

2-bromo-1-[chloro-(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene

InChI

InChI=1S/C14H8BrClF4/c15-12-7-9(14(18,19)20)3-6-11(12)13(16)8-1-4-10(17)5-2-8/h1-7,13H

InChI Key

NQCHPKLCVPHTBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=C(C=C2)C(F)(F)F)Br)Cl)F

Origin of Product

United States

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